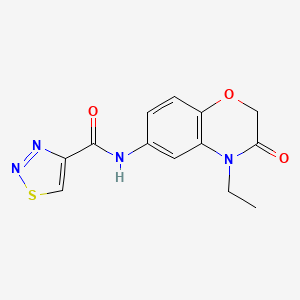![molecular formula C24H20N4O2 B11298078 2-ethyl-3-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11298078.png)
2-ethyl-3-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-3-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound. This compound is notable for its unique structure, which combines pyrazole, pyridine, and pyrimidine rings. Such structures are often explored for their potential biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-3-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from simpler precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine and pyrimidine intermediates. The reaction conditions often include:
Starting Materials: Hydrazine derivatives, substituted benzaldehydes, and pyridine/pyrimidine intermediates.
Catalysts: Acidic or basic catalysts to facilitate cyclization.
Solvents: Common solvents include ethanol, methanol, or dimethyl sulfoxide (DMSO).
Temperature: Reactions are typically carried out at elevated temperatures (80-120°C) to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.
Automation: Use of automated reactors to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-ethyl-3-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-ethyl-3-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been explored in various scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anti-inflammatory, anticancer, and neuroprotective properties
Mécanisme D'action
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain kinases or modulate receptor activity, leading to downstream effects like reduced inflammation or apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrido[2,3-d]pyrimidine: Explored for its antibacterial properties.
Triazolo[1,5-a]pyrimidine: Studied for its neuroprotective effects.
Uniqueness
2-ethyl-3-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one stands out due to its unique combination of structural motifs, which may confer a broader range of biological activities and higher specificity for certain molecular targets compared to its analogs .
Propriétés
Formule moléculaire |
C24H20N4O2 |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
4-ethyl-5-(4-methoxyphenyl)-11-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C24H20N4O2/c1-3-20-22(16-9-11-18(30-2)12-10-16)23-25-15-19-21(28(23)26-20)13-14-27(24(19)29)17-7-5-4-6-8-17/h4-15H,3H2,1-2H3 |
Clé InChI |
UYYLCLURHFBAGO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)N(C=C3)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxyphenyl)-2-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11297995.png)
![N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-phenoxyacetamide](/img/structure/B11297997.png)
![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B11298001.png)
![2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11298003.png)
![4-[({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]butanoic acid](/img/structure/B11298007.png)
![8-[(dimethylamino)methyl]-7-hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B11298011.png)
![2-[(4-fluorobenzyl)sulfanyl]-N-(3-hydroxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11298017.png)
![3-(4-ethoxyphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11298025.png)

![5-amino-1-(2-methoxybenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11298035.png)
![2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B11298047.png)

![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11298063.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11298076.png)
